Methyl(s)-2-amino-3-(2,2-difluorobenzo[d][1,3]dioxol-4-yl)propanoatehydrochloride
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Overview
Description
Methyl(s)-2-amino-3-(2,2-difluorobenzo[d][1,3]dioxol-4-yl)propanoatehydrochloride is a synthetic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a benzo[d][1,3]dioxole ring substituted with difluoromethyl groups, making it a subject of interest in medicinal chemistry and other research areas.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl(s)-2-amino-3-(2,2-difluorobenzo[d][1,3]dioxol-4-yl)propanoatehydrochloride typically involves multiple steps, starting with the preparation of the benzo[d][1,3]dioxole core. The core is then functionalized with difluoromethyl groups and further reacted with appropriate reagents to introduce the amino and ester functionalities. Common reagents used in these reactions include sodium hydroxide, hydrochloric acid, and organic solvents like ethanol and methanol .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as crystallization and chromatography are often employed to purify the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl(s)-2-amino-3-(2,2-difluorobenzo[d][1,3]dioxol-4-yl)propanoatehydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amino group, using reagents like alkyl halides.
Common Reagents and Conditions
Common reagents used in these reactions include sodium hydroxide, hydrochloric acid, potassium permanganate, hydrogen peroxide, and lithium aluminum hydride. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Methyl(s)-2-amino-3-(2,2-difluorobenzo[d][1,3]dioxol-4-yl)propanoatehydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs for various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl(s)-2-amino-3-(2,2-difluorobenzo[d][1,3]dioxol-4-yl)propanoatehydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can affect various biochemical pathways, leading to the observed effects .
Comparison with Similar Compounds
Similar Compounds
1-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)cyclopropanecarboxylic acid: Shares the benzo[d][1,3]dioxole core but differs in the functional groups attached.
(S)-2-(2,2-Difluorobenzo[d][1,3]dioxol-4-yl)pyrrolidine hydrochloride: Similar structure but with a pyrrolidine ring instead of the propanoate group.
Uniqueness
Methyl(s)-2-amino-3-(2,2-difluorobenzo[d][1,3]dioxol-4-yl)propanoatehydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C11H11F2NO4 |
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Molecular Weight |
259.21 g/mol |
IUPAC Name |
methyl (2S)-2-amino-3-(2,2-difluoro-1,3-benzodioxol-4-yl)propanoate |
InChI |
InChI=1S/C11H11F2NO4/c1-16-10(15)7(14)5-6-3-2-4-8-9(6)18-11(12,13)17-8/h2-4,7H,5,14H2,1H3/t7-/m0/s1 |
InChI Key |
BXDLHWZRVWDVIC-ZETCQYMHSA-N |
Isomeric SMILES |
COC(=O)[C@H](CC1=C2C(=CC=C1)OC(O2)(F)F)N |
Canonical SMILES |
COC(=O)C(CC1=C2C(=CC=C1)OC(O2)(F)F)N |
Origin of Product |
United States |
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